molecular formula C7H9BrN2OS B13071838 2-Amino-3-(4-bromothiophen-2-yl)propanamide

2-Amino-3-(4-bromothiophen-2-yl)propanamide

Cat. No.: B13071838
M. Wt: 249.13 g/mol
InChI Key: GSAQAHAFLBMVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(4-bromothiophen-2-yl)propanamide is a chemical compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 g/mol . This compound is characterized by the presence of an amino group, a bromine-substituted thiophene ring, and a propanamide moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromothiophen-2-yl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the bromine atom .

Scientific Research Applications

2-Amino-3-(4-bromothiophen-2-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromothiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino and bromothiophene groups play crucial roles in these interactions, influencing the compound’s biological and chemical activities. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chlorothiophen-2-yl)propanamide
  • 2-Amino-3-(4-fluorothiophen-2-yl)propanamide
  • 2-Amino-3-(4-iodothiophen-2-yl)propanamide

Uniqueness

2-Amino-3-(4-bromothiophen-2-yl)propanamide is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C7H9BrN2OS

Molecular Weight

249.13 g/mol

IUPAC Name

2-amino-3-(4-bromothiophen-2-yl)propanamide

InChI

InChI=1S/C7H9BrN2OS/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H2,10,11)

InChI Key

GSAQAHAFLBMVGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CC(C(=O)N)N

Origin of Product

United States

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